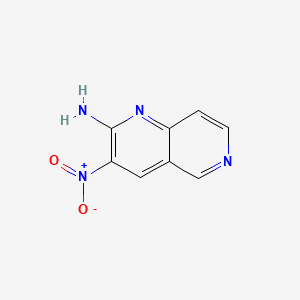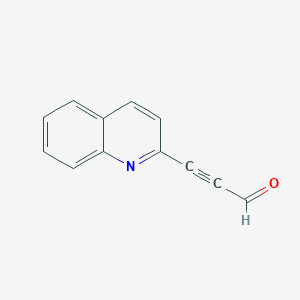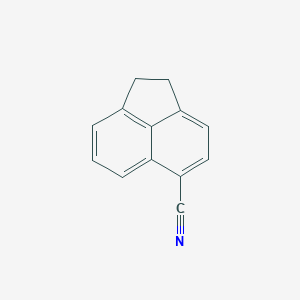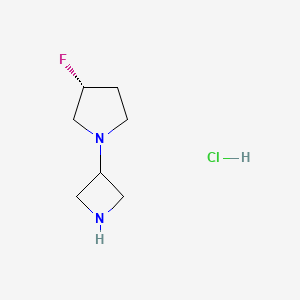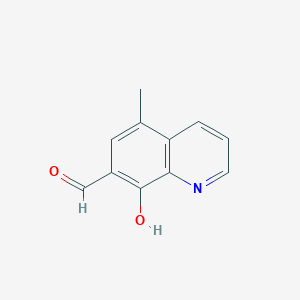
8-Hydroxy-5-methylquinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-5-methylquinoline-7-carbaldehyde is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline ring system with a hydroxyl group at the 8th position, a methyl group at the 5th position, and an aldehyde group at the 7th position. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-5-methylquinoline-7-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 7th position. This reaction involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The hydroxyl and methyl groups can be introduced through selective substitution reactions on the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available quinoline derivatives. The process typically includes steps such as nitration, reduction, and formylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxy-5-methylquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: The hydroxyl group at the 8th position can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: 8-Hydroxy-5-methylquinoline-7-carboxylic acid.
Reduction: 8-Hydroxy-5-methylquinoline-7-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-5-methylquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for metal ions.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-5-methylquinoline-7-carbaldehyde involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound can also interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of various biological pathways, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and biological activities.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: A water-soluble derivative used in analytical chemistry.
Uniqueness: 8-Hydroxy-5-methylquinoline-7-carbaldehyde is unique due to the presence of both the aldehyde and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. The methyl group at the 5th position also influences the compound’s reactivity and biological activity, distinguishing it from other 8-hydroxyquinoline derivatives.
Eigenschaften
CAS-Nummer |
5541-74-2 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
8-hydroxy-5-methylquinoline-7-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7-5-8(6-13)11(14)10-9(7)3-2-4-12-10/h2-6,14H,1H3 |
InChI-Schlüssel |
GMNJGAIYTKQSMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
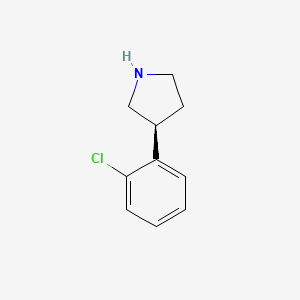
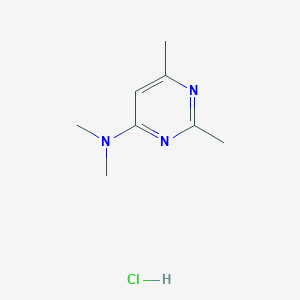

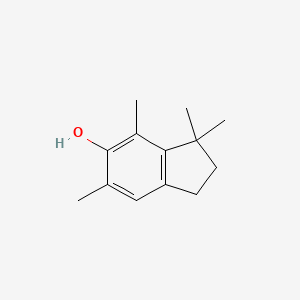

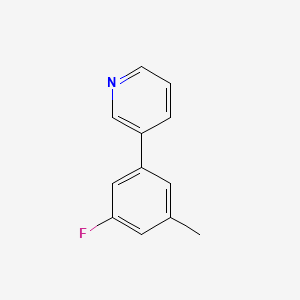
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
